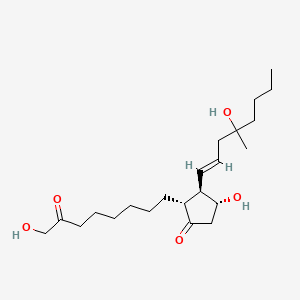
ゲニステイン 8-C-グルコシド
概要
説明
ゲニステイン 8-C-グルコシドは、一般に G8CG と呼ばれ、ルピナス・ルテウス L. の花から単離された天然のグルコシドです。これは、フラボノイドのサブクラスであるイソフラボン類に属します。 イソフラボンは、植物に広く分布するポリフェノール化合物であり、抗酸化作用、抗炎症作用、抗がん作用など、さまざまな生物活性で知られています .
科学的研究の応用
Genistein 8-C-glucoside has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glucosides.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and mitochondrial membrane depolarization.
Medicine: Genistein 8-C-glucoside is investigated for its potential as a chemotherapeutic agent, particularly in the treatment of ovarian cancer. .
作用機序
ゲニステイン 8-C-グルコシドは、次のものを含むいくつかのメカニズムを通じてその効果を発揮します。
アポトーシスの誘導: この化合物は、ミトコンドリア膜脱分極を引き起こし、活性酸素種を生成することによってアポトーシスを誘導します。
タンパク質チロシンキナーゼの誘導: タンパク質チロシンキナーゼを活性化し、細胞周期停止と細胞増殖の阻害につながります。
DNAトポイソメラーゼ II の阻害: この化合物は、DNAトポイソメラーゼ II を阻害し、DNA複製と転写を阻害します。
テロメラーゼ活性の抑制: テロメラーゼ活性を抑制し、テロメア短縮と細胞死につながります。
将来の方向性
The main positive effects of genistein refer to the protection against cardiovascular diseases and the decrease of the incidence of some types of cancer, especially breast cancer . Further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy . The pharmacological activities resulting from the experimental studies of this review support the traditional uses of genistein .
生化学分析
Biochemical Properties
Genistein 8-C-glucoside plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with protein-tyrosine kinases, leading to the induction of G2/M phase cell cycle arrest and apoptosis . Additionally, genistein 8-C-glucoside inhibits DNA topoisomerase II, suppresses telomerase activity, and inhibits angiogenesis . These interactions highlight its potential as a chemotherapeutic agent.
Cellular Effects
Genistein 8-C-glucoside exerts various effects on different types of cells and cellular processes. In human ovarian carcinoma cells (SK-OV-3), genistein 8-C-glucoside treatment results in the inhibition of cell proliferation, induction of apoptotic cell death, and loss of mitochondrial membrane potential . It also influences cell signaling pathways, gene expression, and cellular metabolism by inducing mitochondrial membrane depolarization and apoptosis . These effects underscore its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of genistein 8-C-glucoside involves several key processes. It induces apoptosis through mitochondrial membrane depolarization and activation of caspases . Genistein 8-C-glucoside also inhibits protein-tyrosine kinases, leading to cell cycle arrest in the G2/M phase . Furthermore, it inhibits DNA topoisomerase II, suppresses telomerase activity, and inhibits angiogenesis . These molecular interactions contribute to its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of genistein 8-C-glucoside can change over time. Studies have shown that genistein 8-C-glucoside treatment results in a time-dependent decrease in cell proliferation and an increase in apoptotic cell death . Additionally, the stability and degradation of genistein 8-C-glucoside can influence its long-term effects on cellular function. Long-term exposure to genistein 8-C-glucoside has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of genistein 8-C-glucoside vary with different dosages in animal models. At lower doses, genistein 8-C-glucoside has been shown to enhance cognitive performance and reduce oxidative stress in memory impairment models . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Genistein 8-C-glucoside is involved in various metabolic pathways, including the shikimate pathway in plants . After ingestion, it undergoes biotransformation processes that direct its bioavailability and further activity . The compound interacts with enzymes such as glycosyltransferases, which catalyze the conversion of genistein to genistein-8-C-glucoside . These metabolic interactions are crucial for its biological activity.
Transport and Distribution
Within cells and tissues, genistein 8-C-glucoside is transported and distributed through specific transporters and binding proteins. It has been shown to affect glucose transport and lipid metabolism, depending on its concentration . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which play a role in its therapeutic effects.
Subcellular Localization
Genistein 8-C-glucoside exhibits specific subcellular localization, which can affect its activity and function. It has been reported that genistein-8-C-glucoside targets plastids in plant cells . Additionally, the compound’s activity may be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles. These factors contribute to its overall biological effects.
準備方法
合成経路と反応条件
ゲニステイン 8-C-グルコシドは、ゲニステインのグリコシル化によって合成できます。このプロセスは、ゲニステインを適切なグリコシルドナーと酸性または酵素条件下で反応させることを含みます。 この反応は通常、ルイス酸やグリコシルトランスフェラーゼ酵素などの触媒を必要とし、グリコシド結合の形成を促進します .
工業生産方法
ゲニステイン 8-C-グルコシドの工業生産は、特にルピナス・ルテウス L. の花から、植物源からの化合物の抽出と精製を伴います。抽出プロセスには、溶媒抽出が含まれ、その後、クロマトグラフィー技術を使用して化合物を単離および精製します。 精製された製品は、その後、純度と効力を確認するために品質管理措置にかけられます .
化学反応の分析
反応の種類
ゲニステイン 8-C-グルコシドは、次のものを含むさまざまな化学反応を受けます。
酸化: この化合物は、キノンやその他の酸化生成物を生成するために酸化できます。
還元: 還元反応は、化合物をその還元形に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、キノン、還元されたイソフラボン、およびゲニステイン 8-C-グルコシドの置換誘導体があります .
科学研究における用途
ゲニステイン 8-C-グルコシドは、次のものを含む幅広い科学研究における用途があります。
類似化合物との比較
ゲニステイン 8-C-グルコシドは、その特定のグリコシル化パターンにより、イソフラボンの中でユニークです。類似の化合物には、次のものがあります。
ゲニステイン: ゲニステイン 8-C-グルコシドのアグリコン形は、抗がん作用と抗酸化作用で知られています。
ダイゼイン: 別のイソフラボンであり、同様の生物活性を持っていますが、グリコシル化パターンが異なります。
ビオチャニン A: ゲニステインと構造的に類似したイソフラボンですが、生物活性は異なります
ゲニステイン 8-C-グルコシドは、その強力な細胞毒性とミトコンドリア膜脱分極を介したアポトーシス誘導能力が優れており、がん治療のための有望な候補となっています .
特性
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2/t13-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWJJOYYZFELEZ-FFYOZGDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415186 | |
| Record name | Genistein 8-C-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66026-80-0 | |
| Record name | Genistein 8-C-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66026-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Genistein 8-C-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



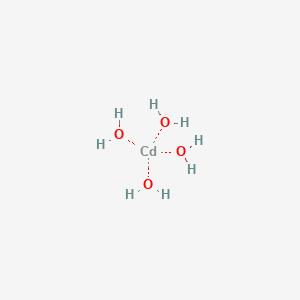
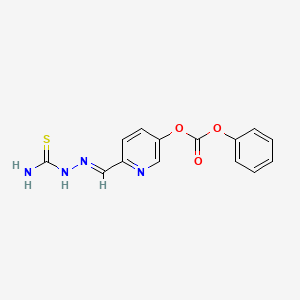
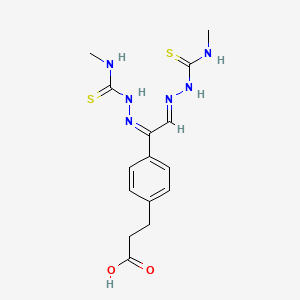
![N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)

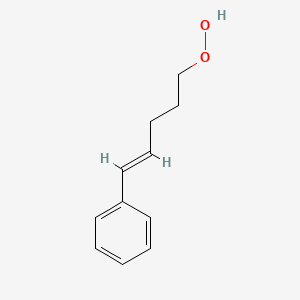

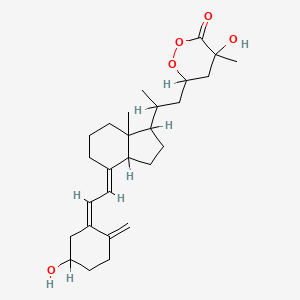
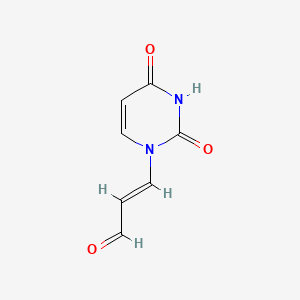
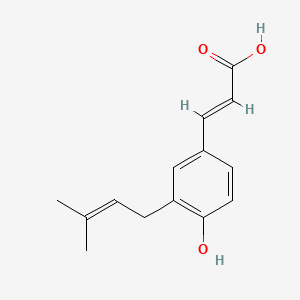

![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)
